Introduction: The Significance of the Nitroimidazole Scaffold
Introduction: The Significance of the Nitroimidazole Scaffold
An In-Depth Technical Guide to 4-nitro-1-sodio-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole (CAS No: 58031-81-5), a critical intermediate in synthetic organic chemistry and drug development. The document delves into its physicochemical properties, synthesis, mechanistic rationale, and key applications, with a focus on its role as a potent nucleophile. Detailed experimental protocols, safety considerations, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the active core of numerous therapeutic agents.[1][2] Since their introduction, nitroimidazole derivatives have been indispensable as anti-infective agents, particularly against anaerobic bacteria and parasites.[1][3][4] Their mechanism of action often involves the reductive bioactivation of the nitro group within hypoxic (low-oxygen) environments, generating reactive intermediates that are cytotoxic to the target organisms.[1][5]
Beyond their anti-infective properties, these compounds are pivotal as intermediates for synthesizing more complex molecules, including radiosensitizers for cancer therapy and imaging agents.[6] 4-nitro-1-sodio-1H-imidazole is the deprotonated, anionic form of 4-nitro-1H-imidazole. This salt is not typically the final therapeutic agent but serves as a highly valuable, reactive intermediate. The deprotonation at the N1 position transforms the imidazole into a potent nucleophile, enabling the regioselective introduction of various functional groups to create a library of novel drug candidates.[4][7] This guide will explore the synthesis, properties, and practical applications of this key synthetic building block.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-nitro-1-sodio-1H-imidazole are summarized below. Data for the parent compound, 4-nitro-1H-imidazole, are also included for comparative context, as its properties heavily influence the handling and reactivity of the sodium salt.
| Property | 4-nitro-1-sodio-1H-imidazole | 4-nitro-1H-imidazole (Parent Compound) |
| CAS Number | 58031-81-5[8] | 3034-38-6[9] |
| Molecular Formula | C₃H₂N₃NaO₂[8] | C₃H₃N₃O₂[9] |
| Molecular Weight | 137.07 g/mol [8] | 113.08 g/mol [9] |
| IUPAC Name | sodium 4-nitro-1H-imidazol-1-ide | 4-nitro-1H-imidazole[10] |
| Synonyms | 1H-Imidazole, 4-nitro-, sodium salt | 5-Nitroimidazole, 4(5)-Nitroimidazole[9][10] |
| Appearance | Typically a light yellow to off-white solid | Light yellow powder[11] |
| Melting Point | Data not widely available; likely decomposes | ~303 °C (decomposes)[11] |
| Solubility | Soluble in polar solvents like DMSO, DMF. Reactive with water. | Slightly soluble in water (0.40 g/L at 20°C)[11] |
Synthesis and Mechanistic Rationale
The preparation of 4-nitro-1-sodio-1H-imidazole is a two-step process that begins with the synthesis of its neutral precursor, 4-nitro-1H-imidazole.
The Precursor: Synthesis of 4-Nitro-1H-imidazole
The most common method for synthesizing the precursor is the direct nitration of the imidazole ring. This is an electrophilic aromatic substitution reaction.
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Mechanism: Imidazole is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich imidazole ring to yield the nitroimidazole product.[2]
-
Causality: The choice of a potent nitrating mixture is essential because the imidazole ring, while aromatic, can be deactivated towards electrophilic substitution upon protonation in a highly acidic medium. Controlling the reaction temperature is critical to prevent over-nitration and ensure regioselectivity.[12]
Formation of the Sodium Salt (Deprotonation)
The key to forming the target compound is the deprotonation of the N-H proton on the 4-nitro-1H-imidazole ring.[13] This proton is significantly more acidic than in unsubstituted imidazole due to the electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (the imidazolide anion).
-
Mechanism: The reaction involves treating a solution of 4-nitro-1H-imidazole in an anhydrous aprotic solvent (like THF or DMF) with a strong, non-nucleophilic base.
-
Reagent Choice Explained:
-
Sodium Hydride (NaH): This is an ideal choice. As a powerful, non-nucleophilic base, it efficiently deprotonates the imidazole. The only byproduct is hydrogen gas (H₂), which is non-reactive and easily removed from the reaction system. The use of NaH necessitates an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water.
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These are also effective bases. However, they introduce the corresponding alcohol (methanol or ethanol) as a byproduct, which may need to be removed depending on the subsequent reaction steps.
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Synthesis Workflow Diagram
The following diagram illustrates the sequential process for preparing 4-nitro-1-sodio-1H-imidazole from the basic starting material.
Caption: Overall synthesis pathway from imidazole to the target sodium salt.
Key Applications in Drug Development and Organic Synthesis
The primary value of 4-nitro-1-sodio-1H-imidazole lies in its function as a nucleophilic building block. The negatively charged imidazolide is readily available to attack electrophilic centers.
Nucleophilic Intermediate for N-Alkylation
This is the most prevalent application. The sodium salt is used to regioselectively synthesize N1-substituted 4-nitroimidazoles.[4] The reaction involves combining the in situ generated or isolated sodium salt with various alkylating agents (e.g., alkyl halides, epoxides, tosylates).
-
Significance: This pathway allows for the rapid diversification of the nitroimidazole scaffold. By introducing different side chains at the N1 position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target binding affinity. Many advanced nitroimidazole-based drugs are synthesized using this fundamental reaction.[1][4] A study by Hakmaoui et al. demonstrated that alkylation of 4-nitroimidazole favors the N-1 position, and reaction yields are significantly improved by heating.[4][7]
Diagram of Synthetic Utility
The diagram below visualizes the core synthetic application of the sodium salt as a nucleophile.
Caption: General reaction scheme for N-alkylation using the title compound.
Experimental Protocol: Synthesis of 4-nitro-1-sodio-1H-imidazole
This protocol describes a representative lab-scale synthesis for the in situ generation and use of the sodium salt for subsequent alkylation.
Trustworthiness: This protocol is a self-validating system. The success of the reaction is confirmed through Thin Layer Chromatography (TLC) monitoring and subsequent characterization of the final alkylated product, which validates the formation of the intermediate salt.
Materials and Reagents:
-
4-nitro-1H-imidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkylating agent (e.g., Benzyl bromide) (1.2 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Nitrogen or Argon gas line with a bubbler
-
Ice-water bath
-
Magnetic stir plate
-
Standard glassware for extraction and purification
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar and a septum.
-
Dispersion Wash (Causality): To a separate vial under inert gas, add the required amount of NaH dispersion. Wash the mineral oil away by adding anhydrous hexane, stirring briefly, allowing the NaH to settle, and carefully removing the hexane with a syringe. Repeat twice. This step is crucial as mineral oil can interfere with the reaction.
-
Reagent Addition: Suspend the washed NaH in anhydrous THF inside the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Precursor Addition: Dissolve the 4-nitro-1H-imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation (Self-Validation): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction progress is visually indicated by the cessation of hydrogen gas evolution (bubbling). This step forms the 4-nitro-1-sodio-1H-imidazole in situ.
-
Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., benzyl bromide) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC, observing the disappearance of the 4-nitro-1H-imidazole spot.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the acidic N-H proton signal in the ¹H NMR spectrum confirms the successful alkylation at the N1 position.
Safety, Handling, and Storage
-
Parent Compound Hazards (4-Nitro-1H-imidazole):
-
Sodium Salt Specific Hazards:
-
Reactivity: As a strong base and nucleophile, it will react exothermically with water, alcohols, and other protic solvents. It must be handled under anhydrous conditions.
-
Hygroscopic: The salt is likely to be hygroscopic and should be stored in a desiccator under an inert atmosphere.
-
-
Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][15]
-
Avoid creating dust.[11]
-
Handle sodium hydride with extreme care in an inert atmosphere, as it is flammable and reacts violently with water.
-
Conclusion
4-nitro-1-sodio-1H-imidazole is a pivotal reagent whose value is defined by its potent nucleophilicity. While not an end product itself, it provides a reliable and regioselective gateway for the functionalization of the 4-nitroimidazole scaffold. A thorough understanding of its synthesis via deprotonation of its precursor, coupled with stringent anhydrous handling techniques, enables researchers to efficiently generate diverse libraries of N-substituted nitroimidazoles for applications in drug discovery and materials science. Its role as a fundamental building block ensures its continued relevance in the development of next-generation therapeutics.
References
-
NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024). ACS Omega. [Link]
-
Structures of nitroimidazole compounds investigated. (n.d.). ResearchGate. [Link]
-
Optimized structures of protonated and deprotonated 2‐ and 4‐nitroimidazole ions. (n.d.). ResearchGate. [Link]
-
4-Nitroimidazole. (n.d.). PubChem. [Link]
-
4-Nitro-1H-imidazole, sodium salt. (n.d.). PubChem. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. [Link]
-
Safety data sheet - 4-Nitroimidazole. (2025). CPAchem. [Link]
-
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. [Link]
-
Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1987). Biochemical Pharmacology. [Link]
- Preparation method of 4-nitroimidazole. (2015).
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Organic Chemistry International. [Link]
-
Nitroimidazole. (n.d.). Wikipedia. [Link]
-
Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. (2011). Turkish Journal of Chemistry. [Link]
-
Yields and basic physical properties of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet - Imidazole. (n.d.). G-Biosciences. [Link]
-
1H-Imidazole, 4-nitro-. (n.d.). NIST WebBook. [Link]
-
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019). Crystals. [Link]
-
Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitro-1H-imidazole, sodium salt | C3H4N3NaO2 | CID 6453567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Imidazole, 4-nitro- [webbook.nist.gov]
- 11. 4-Nitroimidazole - Safety Data Sheet [chemicalbook.com]
- 12. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. cpachem.com [cpachem.com]
- 15. fishersci.com [fishersci.com]
